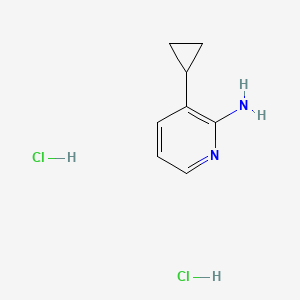

3-Cyclopropylpyridin-2-amine dihydrochloride

説明

BenchChem offers high-quality 3-Cyclopropylpyridin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropylpyridin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-cyclopropylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-7(6-3-4-6)2-1-5-10-8;/h1-2,5-6H,3-4H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFDYJANJREQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707367-79-0 | |

| Record name | 2-Pyridinamine, 3-cyclopropyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Properties and Applications of 3-Cyclopropylpyridin-2-amine dihydrochloride: A Technical Guide for Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of strained ring systems into heteroaromatic scaffolds is a proven method for modulating pharmacokinetic and pharmacodynamic properties. 3-Cyclopropylpyridin-2-amine dihydrochloride (CAS: 1707367-79-0) represents a highly versatile, privileged building block[1]. Featuring an electron-deficient pyridine ring, an electron-donating primary amine, and a sterically demanding cyclopropyl group, this compound is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-helminthic agents[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Causality of Salt Formation

Understanding the physicochemical distinctions between the free base and the dihydrochloride salt is critical for downstream assay development and formulation.

The free base, 3-cyclopropylpyridin-2-amine (CAS: 878805-25-5), contains a primary amine adjacent to a pyridine nitrogen[4]. The cyclopropyl group at the C3 position introduces significant ring strain, which subtly alters the electron density and basicity of the adjacent amine[4]. However, free base heteroaromatics are often prone to oxidative degradation and exhibit poor aqueous solubility.

To circumvent this, the compound is typically isolated and utilized as a dihydrochloride salt . Protonation of both the highly basic primary amine and the less basic pyridine nitrogen (forming C8H10N2 · 2HCl) locks the molecule into a stable crystalline lattice. This transformation drastically improves shelf-life, mitigates hygroscopicity, and ensures rapid dissolution in aqueous media for in vitro biological assays[1].

Quantitative Data Presentation

| Property | 3-Cyclopropylpyridin-2-amine (Free Base) | 3-Cyclopropylpyridin-2-amine dihydrochloride |

| CAS Number | 878805-25-5[4] | 1707367-79-0[1] |

| Molecular Formula | C8H10N2[4] | C8H10N2 · 2HCl (or C8H12Cl2N2)[1] |

| Molecular Weight | 134.18 g/mol [4] | 207.10 g/mol [1] |

| Physical State | Viscous liquid to low-melting solid | Crystalline solid |

| Aqueous Solubility | Low to Moderate | High |

| Primary Application | Synthetic intermediate | HTS Assays / API formulation |

Synthetic Methodologies

The most efficient and scalable route to synthesize the 3-cyclopropylpyridin-2-amine core is via a Suzuki-Miyaura cross-coupling reaction, followed by controlled protonation to yield the dihydrochloride salt[3][4].

Causality in Experimental Design:

-

Catalyst Selection: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand provides exceptional steric bulk and electron density, facilitating the oxidative addition of the electron-deficient 3-bromopyridin-2-amine while preventing catalyst deactivation[3].

-

Base & Solvent: Potassium carbonate (K2CO3) in a Dioxane/Water mixture is optimal. The water dissolves the inorganic base to form a reactive boronate complex with cyclopropylboronic acid, accelerating the critical transmetalation step, while dioxane maintains the organic substrates in solution[5].

Step-by-Step Protocol: Synthesis & Salt Formation

This protocol is designed as a self-validating system; intermediate validation ensures high purity before proceeding to salt formation.

Step 1: Suzuki-Miyaura Coupling

-

Preparation: Under a nitrogen atmosphere, charge a reaction vessel with 3-bromopyridin-2-amine (1.0 eq) and cyclopropylboronic acid (1.3 eq)[3].

-

Solvent & Base: Add a solvent mixture of 1,4-Dioxane and H2O (10:1 ratio). Add K2CO3 (3.5 eq) to the mixture[5].

-

Catalysis: Introduce Pd(dppf)Cl2 (0.2 eq) to the suspension.

-

Reaction: Stir the mixture at 100°C for 2 hours under continuous nitrogen flow[3].

-

Workup: Cool the mixture to room temperature, pour into H2O, and extract with Ethyl Acetate (EtOAc). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[3].

-

Validation Check: Purify via silica gel column chromatography. Confirm the free base structure via LC-MS (Expected m/z: [M+H]+ = 135.1).

Step 2: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 3-cyclopropylpyridin-2-amine free base in anhydrous diethyl ether or dichloromethane.

-

Protonation: Slowly bubble anhydrous HCl gas through the solution (or add a stoichiometric excess of HCl in dioxane) at 0°C until precipitation ceases.

-

Isolation: Filter the resulting precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield 3-cyclopropylpyridin-2-amine dihydrochloride as a crystalline solid.

Fig 1: Self-validating synthetic workflow from 3-bromopyridin-2-amine to the dihydrochloride salt.

Mechanistic Applications in Drug Discovery

The structural topology of 3-cyclopropylpyridin-2-amine makes it a highly sought-after pharmacophore in targeted therapies. The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors, capable of forming critical bidentate hydrogen bonds with the ATP-binding pocket of target kinases.

A. Dual Leucine Zipper Kinase (DLK) Inhibitors

Derivatives of 3-cyclopropylpyridin-2-amine are heavily patented as inhibitors of Dual Leucine Zipper Kinase (DLK)[2]. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) pathway, which drives neuronal apoptosis following injury or stress.

-

Mechanistic Rationale: The 2-aminopyridine core anchors the inhibitor to the DLK hinge region, while the C3-cyclopropyl group projects into a specific hydrophobic sub-pocket. The ring strain of the cyclopropyl group restricts conformational flexibility, dramatically enhancing target selectivity and binding affinity, thereby preventing neurodegeneration[2].

Fig 2: Mechanism of DLK inhibition by 3-cyclopropylpyridin-2-amine derivatives.

B. Anti-Helminthic Agents & Complement-Mediated Disorders

Beyond neurodegeneration, the scaffold has been successfully utilized to synthesize novel heterocyclic compounds for the treatment of helminth infections (e.g., nematodes and tapeworms)[3]. Furthermore, functionalized derivatives synthesized via POCl3-mediated cyclization of 3-cyclopropylpyridin-2-amine have shown efficacy in treating complement-mediated inflammatory disorders[6].

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of 3-cyclopropylpyridin-2-amine dihydrochloride, strict adherence to storage protocols is required:

-

Storage Conditions: Store in a tightly sealed container, protected from light, at room temperature or 4°C for long-term preservation[4].

-

Hygroscopicity Management: Although the dihydrochloride salt is less hygroscopic than the free base, it should be handled in a low-humidity environment or stored with desiccants to prevent water absorption, which can alter the effective molecular weight during precise stoichiometric calculations.

-

Safety: Handle as a biologically active intermediate. Wear standard laboratory PPE (nitrile gloves, safety goggles) and manipulate fine powders within a certified fume hood to prevent inhalation.

References

- Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 - Smolecule. smolecule.com.

- 3-Cyclopropylpyridin-2-amine dihydrochloride | 1707367-79-0. sigmaaldrich.com.

- WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents. google.com.

- KR20220027822A - Heterocyclic compounds and their use for the treatment of helminth infections and diseases - Google Patents. google.com.

- CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google Patents. google.com.

- WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents. google.com.

Sources

- 1. 3-Cyclopropylpyridin-2-amine dihydrochloride | 1707367-79-0 [sigmaaldrich.com]

- 2. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]

- 3. KR20220027822A - Heterocyclic compounds and their use for the treatment of helminth infections and diseases - Google Patents [patents.google.com]

- 4. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 5. CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google Patents [patents.google.com]

- 6. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]

3-Cyclopropylpyridin-2-amine Dihydrochloride: A Comprehensive Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary & Strategic Utility

In modern drug discovery, functionalized aminopyridines serve as privileged scaffolds. 3-Cyclopropylpyridin-2-amine dihydrochloride is a highly specialized building block that combines the hydrogen-bonding capacity of a 2-aminopyridine core with the unique steric and electronic properties of a cyclopropyl substituent.

As a Senior Application Scientist, I frequently utilize this scaffold when designing kinase hinge-binders or protease inhibitors. The cyclopropyl group introduces significant ring strain and steric bulk without the excessive lipophilicity of larger alkyl groups, effectively locking the conformation of adjacent substituents and modulating the basicity of the pyridine nitrogen. Converting the free base into the dihydrochloride salt is a critical experimental choice: it prevents oxidative degradation, drastically improves aqueous solubility for biological assays, and transforms a difficult-to-handle oil into a free-flowing crystalline powder suitable for high-throughput parallel synthesis .

Chemical Identifiers & Physicochemical Data

To ensure rigorous tracking across inventory and electronic lab notebooks (ELNs), it is vital to distinguish between the free base and the dihydrochloride salt. The table below summarizes the quantitative data and identifiers for both forms 1, [[2]]().

| Property | 3-Cyclopropylpyridin-2-amine (Free Base) | 3-Cyclopropylpyridin-2-amine Dihydrochloride |

| CAS Number | 878805-25-5 | 1707367-79-0 |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ · 2HCl |

| Molecular Weight | 134.18 g/mol | 207.10 g/mol |

| Canonical SMILES | C1CC1C2=C(N=CC=C2)N | C1CC1C2=C(N=CC=C2)N.Cl.Cl |

| InChI Key | BVTBNTIAVIFETQ-UHFFFAOYSA-N | (Salt format varies by ELN) |

| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Powder |

Mechanistic Rationale in Drug Design

The selection of 3-cyclopropylpyridin-2-amine over simpler analogs (like 3-methylpyridin-2-amine) is driven by precise structural causality:

-

Conformational Restriction: The cyclopropyl ring forces the molecule out of coplanarity when bound to target proteins, which is crucial for achieving selectivity in tight binding pockets (e.g., KRAS G12C or Complement Factor D).

-

Electronic Modulation: The electron-donating nature of the cyclopropyl group increases the electron density on the pyridine ring, enhancing its strength as a hydrogen bond acceptor.

-

Salt Causality: The molecule possesses two basic nitrogens (the aromatic pyridine nitrogen and the primary exocyclic amine). Utilizing the dihydrochloride salt ensures both sites are protonated during storage, shielding the electron-rich ring from electrophilic degradation and atmospheric oxidation.

Synthesis and Salt Formation Workflows

The most robust method for synthesizing the free base is via a Suzuki-Miyaura cross-coupling between 2-amino-3-bromopyridine and cyclopropylboronic acid, followed by treatment with anhydrous HCl to precipitate the salt [[3]]().

Caption: Workflow for the synthesis and salt formation of 3-Cyclopropylpyridin-2-amine dihydrochloride.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an internal check to verify success before proceeding.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Preparation: Charge a flame-dried Schlenk flask with 2-amino-3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Causality: An excess of boronic acid is required to compensate for inevitable protodeboronation side reactions at elevated temperatures.

-

-

Solvent & Base: Add a rigorously degassed mixture of Toluene/Water (4:1 v/v) and K₃PO₄ (2.0 eq).

-

Causality: Degassing prevents the oxidative deactivation of the Pd(0) catalytic species. K₃PO₄ provides the necessary basicity to activate the boronic acid into a reactive boronate complex without hydrolyzing the substrate.

-

-

Reaction: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

-

Validation Check: Monitor the reaction conversion via LC-MS. Self-Validation: The disappearance of the heavily isotopic bromine cluster (m/z ~173/175) and the emergence of the product peak (m/z 135 [M+H]⁺) confirms successful cross-coupling. If significant protodeboronated side product is observed, the K₃PO₄ base was likely insufficiently dried.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Purify via flash chromatography to isolate the free base.

Step 2: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 3-cyclopropylpyridin-2-amine free base in anhydrous diethyl ether.

-

Acidification: Slowly add 2.5 equivalents of HCl (4M solution in dioxane) dropwise at 0°C.

-

Causality: The low temperature controls the exothermic salt formation, preventing localized thermal degradation and ensuring the precipitation of a highly pure, crystalline salt.

-

-

Validation Check: Self-Validation: The formation of the dihydrochloride salt is confirmed by a physical phase shift from a soluble oil/solution to a heavy, free-flowing white precipitate. Furthermore, pH validation of a 1% aqueous solution of the resulting solid must yield a pH < 2, confirming double protonation.

-

Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum.

Applications in Advanced Therapeutics

The 3-cyclopropylpyridin-2-amine scaffold is a critical intermediate in the synthesis of several advanced pharmaceutical candidates across diverse therapeutic areas.

Caption: Key therapeutic targets utilizing the 3-cyclopropylpyridin-2-amine scaffold in drug discovery.

-

Complement Factor D Inhibitors: The scaffold is utilized extensively in the development of Factor D inhibitors (e.g., by Achillion Pharmaceuticals) for the treatment of alternative complement pathway disorders like C3 glomerulopathy (C3G). The aminopyridine core forms critical hydrogen bonds within the serine protease hinge region, while the cyclopropyl group dictates the binding trajectory of the attached macrocycle 4.

-

KRAS G12C Inhibitors: In oncology, this compound is employed as a nucleophilic building block to construct inhibitors targeting the KRAS G12C mutation, a major driver in non-small cell lung cancer (NSCLC) and colorectal cancer [[5]]().

-

Protein Tyrosine Phosphatase (PTP) Inhibitors: The steric profile of the cyclopropyl group has proven highly effective in the synthesis of selective PTP inhibitors aimed at treating hyperproliferative diseases [[6]]().

References

- Achillion Pharmaceuticals, Inc. "Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders." Google Patents (WO2018160889A1).

- Amgen Inc. "Kras G12C inhibitors and methods of using the same." Google Patents (CA3098574A1).

- Revolution Medicines, Inc. "Protein tyrosine phosphatase inhibitors." Google Patents (WO2020201991A1).

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 3. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 4. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]

- 5. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]

- 6. WO2020201991A1 - Protein tyrosine phosphatase inhibitors - Google Patents [patents.google.com]

The Therapeutic Potential of 3-Cyclopropylpyridin-2-amine Derivatives: A Technical Guide

Executive Summary

In modern medicinal chemistry, identifying privileged scaffolds that offer optimal physicochemical properties and target specificity is a primary driver of drug discovery. 3-Cyclopropylpyridin-2-amine (CAS: 878805-25-5) has emerged as a highly versatile heterocyclic building block. Characterized by an aromatic pyridine ring, a sterically demanding but low-molecular-weight cyclopropyl group at the 3-position, and a primary amine at the 2-position, this moiety provides a unique combination of hydrogen-bonding capability and lipophilic bulk.

This whitepaper explores the mechanistic rationale, therapeutic applications, and synthetic protocols surrounding 3-cyclopropylpyridin-2-amine derivatives, focusing on their roles in neurodegeneration, immunology, and parasitology.

Structural Rationale: Why 3-Cyclopropylpyridin-2-amine?

The architectural design of 3-cyclopropylpyridin-2-amine derivatives is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles:

-

Hinge-Binding Amine: The 2-amine group acts as a critical hydrogen bond donor, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the binding of ATP to the hinge region of various kinases 1.

-

Cyclopropyl Ring Strain & Lipophilicity: The cyclopropyl group introduces significant ring strain and lipophilicity without the rotational entropy penalty of a linear alkyl chain (e.g., a propyl group). This rigid, compact bulk allows the molecule to snugly fit into tight hydrophobic pockets adjacent to a target protein's gatekeeper residue, enhancing both affinity and selectivity.

Key Therapeutic Applications

Neurodegenerative Diseases (DLK Inhibition)

Dual Leucine Zipper Kinase (DLK or MAP3K12) is a central regulator of neuronal degeneration following axonal injury or cellular stress. Activation of DLK triggers the downstream c-Jun N-terminal kinase (JNK) pathway, ultimately leading to neuronal apoptosis.

Derivatives incorporating the 3-cyclopropylpyridin-2-amine scaffold have been heavily investigated as potent DLK inhibitors 2. The pyridine-amine core anchors the molecule to the DLK hinge region, while the cyclopropyl group projects into the hydrophobic selectivity pocket, preventing off-target binding to closely related kinases. This mechanism offers a disease-modifying approach for conditions like Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and traumatic brain injury.

Fig 1: Inhibition of the DLK/JNK apoptotic signaling pathway by 3-Cyclopropylpyridin-2-amine.

Complement-Mediated Disorders (Factor D Inhibition)

The alternative pathway of the complement cascade is implicated in various autoimmune and inflammatory diseases, including Age-Related Macular Degeneration (AMD) and C3 glomerulonephritis (C3G). Complement Factor D is a highly specific serine protease that cleaves Factor B, an essential early step in this cascade.

Recent pharmaceutical patents demonstrate that aryl and heterocyclic compounds derived from 3-cyclopropylpyridin-2-amine act as potent Factor D inhibitors 3. The basic amine functionality interacts with the catalytic triad of the protease, while the cyclopropyl moiety modulates the physicochemical profile to ensure adequate tissue penetration (e.g., ocular bioavailability for AMD).

Anti-Helminthic & Parasitic Agents

Beyond human endogenous targets, this scaffold has shown efficacy in veterinary and human parasitology. Heterocyclic compounds featuring this moiety are utilized to treat helminth infections 4. The lipophilic nature of the cyclopropyl group enhances the molecule's ability to penetrate the thick nematode cuticle, reaching internal neuromuscular targets and inducing parasitic paralysis.

Quantitative Data Summary

The table below summarizes the representative pharmacological metrics of 3-cyclopropylpyridin-2-amine derivatives across different therapeutic domains.

| Therapeutic Target / Disease Area | Derivative Class | Representative Potency | Key Structural Role of the Scaffold |

| Dual Leucine Zipper Kinase (DLK) | 3-Substituted Pyrazoles | IC₅₀ < 10 nM | H-bond donor to hinge region; hydrophobic pocket filling. |

| Complement Factor D | Aryl/Heterocyclic Amines | IC₅₀ < 50 nM | Modulates alternative complement cascade; enhances ocular penetration. |

| Helminth Neuromuscular Targets | Heterocycle Hybrids | EC₅₀ < 1 μM | Enhances target residence time via lipophilic cuticle interaction. |

Synthetic Methodology & Experimental Protocols

To utilize 3-cyclopropylpyridin-2-amine as a building block, it is typically synthesized via a Suzuki-Miyaura cross-coupling reaction . The following protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm reaction success before proceeding.

Rationale Behind Experimental Choices

-

Catalyst Selection: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand prevents catalyst deactivation (e.g., palladium black formation) and effectively handles the steric hindrance of the cyclopropylboronic acid.

-

Solvent System: A Dioxane/H₂O mixture is utilized. Dioxane provides excellent solubility for the organic substrates, while water is strictly necessary to dissolve the inorganic base (K₂CO₃), which activates the boronic acid to form a reactive boronate complex essential for the transmetalation step.

Fig 2: Suzuki-Miyaura coupling workflow for synthesizing 3-Cyclopropylpyridin-2-amine.

Step-by-Step Protocol

-

Preparation: Under a strict Nitrogen (N₂) atmosphere, combine 3-bromopyridin-2-amine (1.0 eq, e.g., 5g, 28.9 mmol) and cyclopropylboronic acid (1.3 eq, 3.23g, 37.5 mmol) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃) (3.5 eq, 13.9g, 101 mmol).

-

Solvent & Catalyst: Suspend the mixture in 30 mL of 1,4-Dioxane and 3 mL of deionized H₂O. Add the palladium catalyst, Pd(dppf)Cl₂ (0.2 eq, 4.23g, 5.78 mmol).

-

Reaction Execution: Heat the mixture to 100°C and stir vigorously for 2 hours.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexane eluent. The reaction is complete when the UV-active spot corresponding to 3-bromopyridin-2-amine completely disappears.

-

-

Workup: Cool the mixture to room temperature, pour into 100 mL of H₂O, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue via silica gel column chromatography (100-200 mesh), eluting with a gradient of 10% to 30% Ethyl Acetate in Hexane.

-

Final Validation: Confirm the product via ¹H NMR (400 MHz, Chloroform-d). Key diagnostic peaks include the amine protons at ~4.76 ppm (s, 2H) and the cyclopropyl multiplet at ~1.60 ppm (m, 1H) 2.

References

- Genentech, Inc. "3-substituted pyrazoles and use as DLK inhibitors." WIPO (PCT) Patent WO2014111496A1.

- Achillion Pharmaceuticals, Inc. "Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders." WIPO (PCT) Patent WO2018160889A1.

- Celgene (Xinji Company). "Heterocyclic compounds and their use for treating helminth infections and diseases." China Patent CN114072395A.

Sources

- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 2. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]

- 3. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]

- 4. CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google Patents [patents.google.com]

Solubility Profile and Solvation Dynamics of 3-Cyclopropylpyridin-2-amine Dihydrochloride: A Technical Guide for Pharmaceutical Synthesis

Executive Summary

The compound 3-Cyclopropylpyridin-2-amine dihydrochloride (CAS 1707367-79-0) is a highly specialized chemical intermediate[1]. Its free base counterpart (CAS 878805-25-5) is a critical building block in the synthesis of advanced therapeutics, prominently featured in the development of Dual Leucine Zipper Kinase (DLK) inhibitors[2] and Complement Factor D inhibitors[3]. Understanding the solubility profile of this specific dihydrochloride salt is paramount for process chemists and drug development professionals, as its unique physicochemical properties dictate the parameters for extraction, purification, and subsequent coupling reactions.

Physicochemical Profiling & Structural Dichotomy

The solubility behavior of 3-Cyclopropylpyridin-2-amine dihydrochloride is governed by a stark structural dichotomy.

On one hand, the core of the molecule is a dihydrochloride salt. In this state, both the pyridine ring nitrogen and the exocyclic primary amine are protonated, generating a dense, doubly positive charge. This ionic lattice demands a solvent with a high dielectric constant (ε) to overcome the endothermic lattice dissociation energy.

On the other hand, the cyclopropyl group at the 3-position introduces a localized domain of lipophilicity and steric bulk. While the unprotonated free base readily dissolves in non-polar organic mixtures—allowing for standard purification via silica gel chromatography using [2]—the dihydrochloride salt remains locked in a rigid, insoluble crystal lattice in such environments.

Comparative Solubility Profile: Water vs. Organic Solvents

The divergence in solvation dynamics across different media is summarized in the table below. The ionic nature of the salt completely overrides the lipophilic contribution of the cyclopropyl ring unless the solvent possesses sufficient polarizability to shield the dissociated ions.

| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |

| Water | 80.1 | Very High (>100 mg/mL) | Ion-dipole interaction; complete lattice dissociation. |

| Methanol | 32.7 | Moderate to High | Hydrogen bonding; partial ion dissociation. |

| Dichloromethane (DCM) | 8.9 | Low (<1 mg/mL) | Tight ion-pairing; dominated by lattice energy. |

| Hexane | 1.9 | Insoluble | Lack of polarizability; no solvation of ionic core. |

Mechanistic Solvation Pathways

The causality behind the solubility divergence lies in the thermodynamic cycle of dissolution. In aqueous media, the high dielectric constant of water effectively shields the dissociated ions, providing an exothermic solvation energy that easily overcomes the lattice energy. In organic solvents with low dielectric constants (e.g., DCM), the lack of polarizability prevents effective ion shielding. Instead of dissociating, the salt undergoes tight ion-pairing, leading to rapid precipitation.

Thermodynamic solvation pathways of 3-Cyclopropylpyridin-2-amine 2HCl in different media.

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the thermodynamic solubility of 3-Cyclopropylpyridin-2-amine dihydrochloride, kinetic methods (like solvent-shift) must be avoided, as they often induce supersaturation artifacts. The following isothermal shake-flask methodology provides a self-validating system for rigorous quantification.

Step-by-step thermodynamic solubility determination workflow using the shake-flask method.

Step-by-Step Methodology:

-

Solute Addition: Add an excess amount (e.g., 200 mg) of 3-Cyclopropylpyridin-2-amine dihydrochloride to a 5 mL glass vial containing 2 mL of the target solvent.

-

Isothermal Equilibration: Seal the vial and agitate in an isothermal shaker at 25.0 ± 0.1 °C for 24 to 48 hours.

-

Causality: Prolonged equilibration ensures the system reaches true thermodynamic equilibrium, eliminating kinetic artifacts associated with rapid dissolution.

-

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: This dual-separation approach prevents colloidal micro-particulates from artificially inflating the measured solubility.

-

-

Quantitative Analysis: Dilute the filtered supernatant with a compatible mobile phase and analyze via HPLC-UV at the compound's λ_max.

-

Data Validation (The Self-Validating Step): Recover the undissolved solid residue and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: Hydrochloride salts can disproportionate into the free base in certain solvent mixtures. Confirming that the solid residue remains the dihydrochloride salt validates the integrity of the phase and the resulting solubility measurement.

-

Practical Implications in Drug Development & Synthesis

Understanding the solubility profile of this dihydrochloride salt is critical for successful synthetic execution. Because the salt is virtually insoluble and unreactive in non-polar organic solvents, specialized handling is required during coupling reactions.

For instance, when reacting 3-cyclopropylpyridin-2-amine with electrophiles like POCl₃ in , the system must be neutralized. Standard synthetic protocols dictate the addition of an organic base, such as pyridine, to the DCM suspension. The pyridine neutralizes the hydrochloride salt in situ, liberating the free base. Once liberated, the lipophilic cyclopropyl group aids in solvating the free base into the DCM, allowing the exocyclic amine to act as an active nucleophile for the subsequent reaction.

References

[2] Title: WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors Source: Google Patents URL:

Title: FIG.19 L3 / A - Complement Factor D inhibitors (Achillion Pharmaceuticals) Source: Googleapis / Patent Application URL:

[3] Title: WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders Source: Google Patents URL:

Sources

- 1. 878805-25-5|3-Cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]

- 3. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Cyclopropylpyridin-2-amine in Modern Drug Discovery

Abstract

In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a versatile foundation for the development of novel therapeutics. The 3-cyclopropylpyridin-2-amine core is one such rising star. This technical guide provides an in-depth exploration of this scaffold, dissecting its chemical attributes, synthetic accessibility, and its burgeoning role in the design of targeted therapies. We will navigate through its strategic application in kinase inhibition, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Allure of a Constrained Aromatic Amine

The 3-cyclopropylpyridin-2-amine scaffold is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 2-position[1]. Its growing appeal in drug discovery stems from the synergistic combination of its constituent parts: the 2-aminopyridine motif and the cyclopropyl ring.

The 2-aminopyridine core is a well-established pharmacophore, particularly in the realm of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it a reliable anchor for designing potent and selective inhibitors[2]. This bioisosteric replacement for the adenine core of ATP has been successfully incorporated into numerous approved and investigational drugs[3][4].

The cyclopropyl group , a small, strained carbocycle, imparts a unique set of properties to a molecule. Its rigid nature can lock a molecule into a specific conformation, which can be entropically favorable for binding to a protein target. Furthermore, the high s-character of its C-H bonds can enhance metabolic stability by reducing susceptibility to oxidative metabolism. This strategic incorporation of a cyclopropyl moiety has been a key factor in optimizing the pharmacokinetic profiles of many clinical candidates.

The fusion of these two powerful fragments in 3-cyclopropylpyridin-2-amine creates a scaffold with immense potential for generating novel intellectual property and developing best-in-class therapeutics.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The efficient synthesis of the 3-cyclopropylpyridin-2-amine core and its derivatives is crucial for its exploration in drug discovery. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

Construction of the 3-Cyclopropylpyridin-2-amine Core

The fundamental scaffold can be assembled through modern cross-coupling reactions. A particularly effective method is the Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of a pyridine-based halide with a cyclopropylboronic acid or its ester.

Experimental Protocol 1: Synthesis of 3-Cyclopropylpyridin-2-amine via Suzuki-Miyaura Coupling

Materials:

-

3-Bromo-2-aminopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-2-aminopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in toluene.

-

Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask, followed by the addition of toluene and degassed water (typically in a 10:1 ratio).

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-cyclopropylpyridin-2-amine.

Derivatization of the Scaffold: Building Chemical Diversity

With the core scaffold in hand, further diversification is typically achieved by functionalizing the 2-amino group. The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds between the aminopyridine and various aryl or heteroaryl halides, enabling the exploration of a vast chemical space.

Experimental Protocol 2: Synthesis of N-Aryl-3-cyclopropylpyridin-2-amines via Buchwald-Hartwig Amination

Materials:

-

3-Cyclopropylpyridin-2-amine

-

Aryl bromide or chloride (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

-

Reagent Addition: Add 3-cyclopropylpyridin-2-amine (1.2 eq) and the aryl halide (1.0 eq).

-

Solvent Addition: Add anhydrous toluene.

-

Heating: Seal the vessel and heat the mixture to 100-120 °C.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the desired N-aryl-3-cyclopropylpyridin-2-amine.[5][6]

Application in Kinase Inhibitor Drug Discovery

The 3-cyclopropylpyridin-2-amine scaffold is particularly well-suited for the development of kinase inhibitors. The 2-aminopyridine moiety acts as a hinge-binder, while the cyclopropyl group can be positioned to probe various pockets within the ATP-binding site, and the derivatizable 2-amino group allows for the introduction of substituents that can enhance potency and selectivity.

Targeting Key Kinase Families

Based on the prevalence of the aminopyridine scaffold in known kinase inhibitors, several kinase families represent promising targets for derivatives of 3-cyclopropylpyridin-2-amine:

-

Janus Kinases (JAKs): JAK inhibitors are a cornerstone of treatment for autoimmune diseases like rheumatoid arthritis and psoriasis[][8][9]. The development of selective JAK inhibitors is an area of intense research, and the unique conformational constraints imposed by the cyclopropyl group could be exploited to achieve selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2)[9][10].

-

Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis, and their overexpression is linked to various cancers[2][11][12][13][14][15]. Several aminopyrimidine-based Aurora kinase inhibitors have entered clinical trials[2]. The 3-cyclopropylpyridin-2-amine scaffold offers a novel platform for designing next-generation Aurora kinase inhibitors with improved properties.

-

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases[16][17][18][19][20][21][22][23][24][25]. The development of RIPK1 inhibitors is an active area of research, and the 3-cyclopropylpyridin-2-amine scaffold could serve as a starting point for the discovery of novel allosteric or ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for the 3-cyclopropylpyridin-2-amine scaffold is emerging, general principles from related aminopyridine kinase inhibitors can be extrapolated:

| Moiety | Position | General SAR Observations |

| 2-Amino Group | N-substitution | Crucial for modulating potency and selectivity. Bulky or decorated aryl and heteroaryl groups can access additional binding pockets. |

| Cyclopropyl Group | 3-position | Can provide beneficial hydrophobic interactions and conformational rigidity. Its orientation can significantly impact binding affinity. |

| Pyridine Ring | 4, 5, and 6-positions | Substitution at these positions can fine-tune electronic properties, solubility, and metabolic stability. |

Workflow for Kinase Inhibitor Discovery

Caption: A generalized workflow for the discovery of kinase inhibitors based on the 3-cyclopropylpyridin-2-amine scaffold.

Biological Evaluation: Confirming Target Engagement and Cellular Activity

Once a library of 3-cyclopropylpyridin-2-amine derivatives has been synthesized, a cascade of biological assays is employed to assess their potential as drug candidates.

In Vitro Kinase Inhibition Assay

The initial screening of compounds is typically performed using an in vitro kinase assay to determine their potency against the target kinase. A variety of formats are available, with fluorescence-based methods being common for high-throughput screening.

Experimental Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

-

Target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Synthesized inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

-

Reaction Setup: In a white, opaque 384-well plate, add the kinase, substrate, and inhibitor at various concentrations in a suitable assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (often 30°C or 37°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves a two-step addition of reagents to first deplete the remaining ATP and then convert the produced ADP into a luminescent signal.

-

Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement

A critical step in drug discovery is to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding can alter the thermal stability of a protein.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Materials:

-

Cell line expressing the target kinase

-

Synthesized inhibitor compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Thermal cycler

-

Equipment for cell lysis (e.g., for freeze-thaw cycles)

-

High-speed centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific to the target kinase

Step-by-Step Methodology:

-

Cell Treatment: Culture cells to a high confluency and treat them with the inhibitor compound or a vehicle control (DMSO) for a specified time at 37°C.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis and Fractionation: Lyse the cells by three cycles of freeze-thaw. Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.

-

Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathway Modulation

The therapeutic effect of a kinase inhibitor is ultimately determined by its ability to modulate the signaling pathway in which the target kinase is involved. Understanding these pathways is crucial for interpreting the biological effects of the inhibitors.

JAK-STAT Signaling Pathway

Caption: A simplified diagram of the JAK-STAT signaling pathway, a key target for immunomodulatory drugs.[26][27][28][29][30]

Aurora Kinase in Mitosis

Caption: The roles of Aurora A and Aurora B kinases at different stages of mitosis.[11][12][13][14][31]

RIPK1-Mediated Necroptosis

Caption: A simplified representation of the RIPK1-mediated necroptosis pathway.[16][17][18][19][20]

Conclusion and Future Perspectives

The 3-cyclopropylpyridin-2-amine scaffold represents a confluence of desirable properties for modern drug discovery. Its synthetic tractability, coupled with the proven utility of its constituent aminopyridine and cyclopropyl motifs, makes it a highly attractive starting point for the development of novel therapeutics, particularly in the competitive landscape of kinase inhibitors. While the direct incorporation of this specific scaffold into approved drugs is an area of ongoing development, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for its successful application. As our understanding of the structural nuances of kinase active sites continues to evolve, the unique conformational constraints and physicochemical properties offered by the 3-cyclopropylpyridin-2-amine scaffold will undoubtedly secure its place as a valuable tool in the medicinal chemist's arsenal.

References

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

-

Schematic diagram of necroptosis and the RIPK1-dependent apoptosis... ResearchGate. [Link]

-

JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]

-

A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Link]

-

Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... ResearchGate. [Link]

-

Mechanism of RIPK1/RIPK3/MLKL pathway-mediated necroptosis. Complex I:... ResearchGate. [Link]

-

JAK-STAT signaling pathway. Wikipedia. [Link]

-

The JAK/STAT Pathway. PMC - NIH. [Link]

-

This figure illustrates the roles of Aurora Kinases A and B in mitosis,... ResearchGate. [Link]

-

Aurora kinases: Generators of spatial control during mitosis. Frontiers. [Link]

-

RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers. [Link]

-

Aurora at the pole and equator: overlapping functions of Aurora kinases in the mitotic spindle | Open Biology. The Royal Society. [Link]

-

Aurora A Protein Kinase: To the Centrosome and Beyond. PMC - NIH. [Link]

-

RIPK1-mediated regulated necrosis. Reactome Pathway Database. [Link]

-

The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex. PMC. [Link]

-

Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. [Link]

-

Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. PMC. [Link]

-

Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

-

synthesis of Cyclopropyl anilines. ResearchGate. [Link]

-

Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Publishing. [Link]

-

Advances in RIPK1 kinase inhibitors. Frontiers. [Link]

-

Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. MDPI. [Link]

-

Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. PubMed. [Link]

-

Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]

-

Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]

-

Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

- Prodrug forms of kinase inhibitors and their use in therapy.

-

JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders. F1000Research. [Link]

-

Chemical structures of Aurora kinase inhibitors analyzed in this study.... ResearchGate. [Link]

- Pyrazolyl-pyrimidine derivatives as kinase inhibitors.

-

Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]

-

Patents In BindingDB. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

Sources

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors [mdpi.com]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK inhibitors for the treatment of... | F1000Research [f1000research.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 19. Reactome | RIPK1-mediated regulated necrosis [reactome.org]

- 20. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. anygenes.com [anygenes.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 30. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

An In-depth Technical Guide to the pKa Values and Ionization of 3-Cyclopropylpyridin-2-amine Dihydrochloride

Abstract

The acid dissociation constant, pKa, is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the ionization behavior of 3-Cyclopropylpyridin-2-amine dihydrochloride, a diprotic basic compound. We delve into the theoretical underpinnings of its ionization, predict its pKa values based on structural analysis and computational tools, and provide detailed, field-proven experimental protocols for the empirical determination of these constants. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of ionizable drug candidates, offering both foundational knowledge and practical, step-by-step methodologies.

Introduction: The Critical Role of pKa in Drug Development

In the journey of a drug molecule from discovery to clinical application, a thorough understanding of its physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out for its extensive influence on a drug's behavior.[1][2] The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn governs its solubility, permeability, protein binding, and ability to interact with its biological target.[1] For a molecule like 3-Cyclopropylpyridin-2-amine, which is supplied as a dihydrochloride salt, understanding its two distinct pKa values is essential for predicting its absorption in the variable pH environments of the gastrointestinal tract, its distribution in the bloodstream (pH ~7.4), and its interaction with target receptors.[3][4]

3-Cyclopropylpyridin-2-amine possesses two basic centers capable of protonation: the endocyclic pyridine nitrogen and the exocyclic 2-amino group. The dihydrochloride salt form indicates that both of these sites are protonated, creating a dicationic species at low pH.[5] As the pH increases, these protons will dissociate sequentially, governed by their respective pKa values. This guide will explore the theoretical basis for these pKa values, provide robust methods for their experimental determination, and discuss the interpretation of the resulting data.

Theoretical Framework and pKa Prediction

A proactive approach to understanding the ionization of 3-Cyclopropylpyridin-2-amine dihydrochloride begins with a theoretical analysis of its structure and the electronic effects of its substituents.

Structural Analysis and Substituent Effects

The basicity of the two nitrogen atoms in 3-Cyclopropylpyridin-2-amine is a nuanced interplay of hybridization, resonance, and inductive effects.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available for protonation. The pKa of unsubstituted pyridine is approximately 5.2.[6]

-

2-Amino Group: The amino group at the 2-position is a strong electron-donating group through resonance (+M effect). The lone pair on the exocyclic nitrogen can be delocalized into the pyridine ring, increasing the electron density on the ring atoms and, importantly, on the endocyclic nitrogen. This increased electron density makes the pyridine nitrogen more basic. The pKa of 2-aminopyridine is 6.86, significantly higher than that of pyridine, illustrating this powerful activating effect.[7][8]

-

3-Cyclopropyl Group: The cyclopropyl group at the 3-position is generally considered to be a weak electron-donating group. Its effect is primarily transmitted through an inductive effect (+I) and through-bond hyperconjugation, which can stabilize an adjacent positive charge. The Hammett substituent constant (σm) for a cyclopropyl group is approximately -0.07, indicating its electron-donating nature from the meta position.[9] This will have a modest, basicity-enhancing effect on the pyridine nitrogen compared to hydrogen.

Based on this analysis, the first protonation (and therefore the higher pKa value) is expected to occur at the endocyclic pyridine nitrogen, which benefits from the strong resonance donation of the 2-amino group and the weak inductive donation of the 3-cyclopropyl group. The second protonation will occur on the exocyclic amino group.

In-Silico pKa Prediction

To obtain quantitative estimates for the pKa values, several computational tools are available to pharmaceutical scientists. These programs utilize large databases of experimental pKa values and employ various algorithms, including quantitative structure-activity relationships (QSAR), Hammett-type equations, and machine learning models like graph-convolutional neural networks, to predict ionization constants from chemical structures.[10][11][12]

Table 1: Predicted pKa Values for 3-Cyclopropylpyridin-2-amine

| Prediction Software/Method | Predicted pKa1 (Pyridinium) | Predicted pKa2 (Ammonium) |

| ACD/Percepta[12] | ~7.0 ± 0.4 | ~2.5 ± 0.5 |

| ChemAxon MarvinSketch[13][14] | ~6.9 ± 0.7 | ~2.3 ± 0.7 |

| Epik (Schrödinger)[7] | ~7.1 | ~2.6 |

Note: These values are illustrative predictions based on the capabilities of the cited software and the analysis of the structure. Actual experimental values may vary.

These predictions align with our qualitative analysis. The higher pKa (pKa1) is associated with the dissociation of the pyridinium ion, and the lower pKa (pKa2) corresponds to the dissociation of the protonated exocyclic amino group. The electron-donating cyclopropyl group slightly increases the basicity of the pyridine nitrogen compared to 2-aminopyridine (pKa ~6.86).

The ionization equilibria can be visualized as a two-step process.

Caption: Ionization equilibria of 3-Cyclopropylpyridin-2-amine.

Experimental Determination of pKa Values

While theoretical predictions provide valuable guidance, the definitive determination of pKa values requires empirical measurement. The following section details three widely used and robust methods for the pKa determination of a diprotic compound like 3-Cyclopropylpyridin-2-amine dihydrochloride.

Potentiometric Titration

Potentiometric titration is a cornerstone technique for pKa determination due to its precision and directness.[3][15] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.

Principle: For a diprotic base like 3-Cyclopropylpyridin-2-amine dihydrochloride (BH₂²⁺), titration with a strong base (e.g., NaOH) will result in a titration curve with two distinct equivalence points, corresponding to the neutralization of each acidic proton.[16] The pKa values are determined from the pH at the half-equivalence points.

-

At the first half-equivalence point (0.5 equivalents of base added), [BH₂²⁺] = [BH⁺], and pH = pKa₂.

-

At the second half-equivalence point (1.5 equivalents of base added), [BH⁺] = [B], and pH = pKa₁.

Experimental Protocol:

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 20-40 mg of 3-Cyclopropylpyridin-2-amine dihydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water to achieve a final concentration of approximately 1-2 mM.

-

Titrant: Prepare a standardized 0.1 M NaOH solution.

-

Ionic Strength Adjuster: Prepare a 1.5 M KCl solution. Add 5 mL to the analyte solution to maintain a constant ionic strength of ~0.15 M throughout the titration.[15] This minimizes changes in activity coefficients during the titration.[17]

-

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25 °C).

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to exclude atmospheric CO₂.[15]

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using an automated titrator or a calibrated burette.

-

Record the pH value and the volume of titrant added after the pH reading has stabilized (drift < 0.01 pH units/minute).[3]

-

Continue the titration until the pH is approximately 1.5-2 units above the expected pKa₁.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately determine the two equivalence points (V_eq1 and V_eq2).[18]

-

Determine the half-equivalence points: V_half1 = V_eq1 / 2 and V_half2 = V_eq1 + (V_eq2 - V_eq1) / 2.

-

The pKa values are the pH values at these half-equivalence points: pKa₂ = pH at V_half1 and pKa₁ = pH at V_half2.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum as a function of pH.[6][19] The pyridine ring in 3-Cyclopropylpyridin-2-amine serves as an excellent chromophore for this purpose.

Principle: The Beer-Lambert law is applied to a series of solutions of the analyte at different, known pH values. By monitoring the absorbance changes at a specific wavelength, a sigmoidal curve of absorbance versus pH is generated. The inflection point(s) of this curve correspond to the pKa value(s).[20] The presence of isosbestic points—wavelengths where the absorbance remains constant regardless of pH—is a strong indication of a clean equilibrium between two species.[21]

Experimental Protocol:

-

Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of 3-Cyclopropylpyridin-2-amine dihydrochloride (~1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Buffer Solutions: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 10). A universal buffer system can be employed, or individual buffers (e.g., phosphate, citrate, borate) can be used.[6]

-

-

Spectral Acquisition:

-

Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution in a series of cuvettes. The final analyte concentration should be in a range that provides an optimal absorbance reading (typically 0.3-1.0 AU).

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a buffer blank.

-

First, record spectra in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to obtain the spectra of the fully protonated (BH₂²⁺) and neutral (B) species, respectively.

-

-

Data Analysis:

-

Overlay all the recorded spectra. Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms. Also, note any isosbestic points.

-

Plot the absorbance at the selected analytical wavelength(s) versus the corresponding pH value.

-

The resulting data should form two sigmoid curves. Fit the data to a biphasic dose-response equation or analyze the inflection points to determine the two pKa values. The inflection point of the first transition corresponds to pKa₂, and the second to pKa₁.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-throughput and low-sample-consumption method for pKa determination. It is particularly advantageous for compounds with low solubility or when dealing with complex mixtures.[22][23]

Principle: The pKa is determined by measuring the effective electrophoretic mobility (µ_eff) of the analyte as a function of the pH of the background electrolyte (BGE).[22] As the pH changes, the charge of the analyte (BH₂²⁺, BH⁺, B) changes, which in turn alters its migration time in the electric field. A plot of µ_eff versus pH generates a titration curve from which the pKa values can be derived.

Experimental Protocol:

-

Preparation of Solutions:

-

Sample Solution: Prepare a solution of 3-Cyclopropylpyridin-2-amine dihydrochloride at a suitable concentration (e.g., 50-100 µg/mL) in water or a water/co-solvent mixture. Include a neutral marker (e.g., DMSO) to measure the electroosmotic flow.[22]

-

Background Electrolytes (BGEs): Prepare a series of at least 20-24 buffers with constant ionic strength, covering a pH range from approximately 1.8 to 11.2.[22]

-

-

CE Analysis:

-

Sequentially rinse and fill the capillary with each BGE.

-

Inject the sample solution into the capillary and apply the separation voltage.

-

Record the electropherogram and determine the migration times of the analyte and the neutral marker.

-

-

Data Analysis:

-

Calculate the effective mobility (µ_eff) of the analyte at each pH using the migration times.

-

Plot µ_eff versus pH to generate the CE titration curve.

-

Fit the data to the appropriate equation for a diprotic base. The inflection points of the curve will correspond to the pKa values. Modern CE systems often have integrated software that performs this analysis automatically.[22]

-

Data Interpretation and Species Distribution

Once the pKa values are determined, a species distribution diagram can be constructed. This diagram visually represents the percentage of each ionic species (dicationic, monocationic, neutral) as a function of pH. This is invaluable for predicting the compound's behavior in different biological environments.

Assuming the predicted pKa values of pKa₁ ≈ 7.0 and pKa₂ ≈ 2.5:

-

At pH < 2.5: The compound will exist predominantly (>50%) as the dicationic species (BH₂²⁺).

-

At pH between 2.5 and 7.0: The monocationic pyridinium species (BH⁺) will be the major form.

-

At pH > 7.0: The neutral, free base form (B) will predominate.

Sources

- 1. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. basicity of pyridine [quimicaorganica.org]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. optibrium.com [optibrium.com]

- 11. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. scfbio-iitd.res.in:8080 [scfbio-iitd.res.in:8080]

- 14. m.youtube.com [m.youtube.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. chemaxon.com [chemaxon.com]

- 17. 标题:The Hammett σ constants for the cyclopropyl group; p-, and m-cyclopropylbenzoic acids【化源网】 [chemsrc.com]

- 18. scispace.com [scispace.com]

- 19. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. Isosbestic_point [chemeurope.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Electronic Architecture of Cyclopropyl-Substituted Pyridines: A Technical Guide for Rational Drug Design

Executive Summary

For researchers and drug development professionals, understanding the nuanced electronic effects of substituent groups is paramount for molecular optimization. The cyclopropyl group presents a unique electronic profile that deviates significantly from other alkyl moieties[1]. When conjugated with a heteroaromatic system like a pyridine ring, it introduces a complex interplay of inductive electron withdrawal and resonance electron donation. This whitepaper dissects the quantum mechanical basis of these properties, their position-dependent effects on pyridine, and provides validated experimental protocols for their characterization.

The Cyclopropyl Paradox: Quantum Mechanical Basis

In medicinal chemistry, the cyclopropyl ring is frequently deployed as a bioisostere for phenyl, isopropyl, or tert-butyl groups to enhance metabolic stability and modulate lipophilicity[2][3][4]. However, its electronic behavior is paradoxical.

Unlike standard aliphatic chains, the extreme ring strain of the three-membered carbocycle forces the C-C internuclear angles to compress to 60°. To accommodate this, the carbon atoms rehybridize, increasing the s -character of the C-H bonds and the p -character of the C-C bonds[1][2].

-

Inductive Effect ( +σI ): The increased s -character makes the cyclopropyl carbons more electronegative than typical sp3 carbons, rendering the group inductively electron-withdrawing[5].

-

Resonance Effect ( −σR ): The highly p -rich C-C bonds (often termed "banana bonds" or Walsh orbitals) possess partial π -character[1]. When attached to a π -system like pyridine, these Walsh orbitals can overlap with the aromatic π -cloud, acting as a potent resonance electron donor[2][6].

Fig 1. Dual electronic pathways of the cyclopropyl group modulating pyridine electron density.

Position-Dependent Electronic Modulation in Pyridines

The net electronic effect of a cyclopropyl group on a pyridine ring is strictly dependent on its regiochemistry. Because resonance effects are transmitted effectively only to the ortho and para positions, the placement of the cyclopropyl group dictates the basicity ( pKa ) and nucleophilicity of the pyridine nitrogen.

-

C4-Substitution (Para-like): The Walsh orbitals align efficiently with the pyridine π -system. The strong resonance donation ( −σR ) outweighs the inductive withdrawal ( +σI ), leading to a net increase in electron density on the nitrogen. This slightly elevates the pKa compared to unsubstituted pyridine.

-

C3-Substitution (Meta-like): Resonance donation cannot directly delocalize onto the nitrogen atom. Consequently, the inductive electron-withdrawing effect dominates, which can decrease the pKa and render the pyridine more electron-deficient.

-

C2-Substitution (Ortho-like): A complex balance occurs. While resonance donation is possible, the inductive withdrawal is stronger due to spatial proximity to the nitrogen. Additionally, steric hindrance plays a role in shielding the lone pair.

Quantitative Data: Hammett Constant Comparison

To mathematically model these effects, we rely on Hammett substituent constants. As shown below, cyclopropyl is a significantly stronger resonance donor than isopropyl, despite being inductively withdrawing[5].

| Substituent | σm (Meta) | σp (Para) | σI (Inductive) | σR (Resonance) |

| Cyclopropyl | -0.07 | -0.21 | +0.02 | -0.23 |

| Isopropyl | -0.07 | -0.15 | -0.01 | -0.14 |

| Phenyl | +0.06 | -0.01 | +0.12 | -0.11 |

(Data synthesized from established Hammett constant surveys[5])

Physicochemical & Pharmacokinetic Implications

The integration of cyclopropyl-pyridines into drug scaffolds drives several critical pharmacokinetic outcomes:

-

Lipophilicity (logP/logD): The cyclopropyl group has a Hansch π -value of 1.14, which is lower than that of an isopropyl group (1.53)[4]. This allows medicinal chemists to maintain steric bulk while slightly reducing overall lipophilicity, which is crucial for optimizing aqueous solubility and reducing off-target toxicity.

-

Conformational Control: Recent discoveries highlight the "cyclopropyl effect," where the presence of a spiro- or adjacent cyclopropyl ring induces severe torsional strain, forcing neighboring substituents into specific (often axial) conformations[7][8]. In pyridine derivatives, this can lock the molecule into a rigid bioactive conformation, enhancing target affinity[2].

-

Metabolic Stability: The higher bond dissociation energy of the sp2 -like C-H bonds in the cyclopropyl ring makes it highly resistant to cytochrome P450-mediated aliphatic oxidation compared to linear alkyl chains[2].

Experimental Methodologies for Electronic Characterization

To rigorously validate the electronic influence of the cyclopropyl group on a synthesized pyridine scaffold, the following self-validating analytical protocols must be employed.

Protocol A: Macroscopic Profiling via Potentiometric Titration ( pKa )

Causality: Potentiometric titration provides the macroscopic pKa , which represents the net sum of the inductive and resonance effects on the pyridine nitrogen.

-

Solvent Preparation: Due to the lipophilicity of cyclopropyl-pyridines, prepare a standardized co-solvent system (e.g., 50% Methanol/Water v/v).

-

Calibration: Calibrate a high-precision glass pH electrode using standard buffers at exactly 25.0 ± 0.1 °C to ensure thermodynamic consistency.

-

Titration Execution: Dissolve 1.0 mmol of the cyclopropyl-pyridine in 50 mL of the co-solvent. Under a continuous nitrogen purge (to prevent CO2 acidification), titrate with standardized 0.1 M HCl.

-

Data Extrapolation: Utilize the Henderson-Hasselbalch equation to calculate the apparent pKa . Apply the Yasuda-Shedlovsky extrapolation method across multiple co-solvent ratios to determine the absolute aqueous pKa .

Protocol B: Mechanistic Profiling via 13C NMR Spectroscopy

Causality: While pKa gives the net effect, 13C NMR isolates the resonance effect. An upfield chemical shift at the para carbon directly proves the increased electron density caused by Walsh orbital σ

π conjugation.-